5-Amino-1H-benzimidazole-6-carboxylic acid
Overview
Description
5-Amino-1H-benzimidazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-benzimidazole-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling reagent to promote the formation of the benzimidazole ring from carboxylic acids and o-phenylenediamine . This method is efficient and yields high purity products suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Amino-1H-benzimidazole-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: It is used in the development of new materials, such as corrosion inhibitors and catalysts for various chemical reactions
Mechanism of Action
The mechanism of action of 5-Amino-1H-benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Similar in structure but lacks the carboxylic acid group.
5-Nitro-1H-benzimidazole-6-carboxylic acid: Similar but contains a nitro group instead of an amino group.
1H-Benzimidazole-5-carboxylic acid: Similar but lacks the amino group.
Uniqueness
5-Amino-1H-benzimidazole-6-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and applications. This dual functionality allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Properties
IUPAC Name |
6-amino-3H-benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-2-7-6(10-3-11-7)1-4(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUKNYKTXCZOHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669074 | |
Record name | 5-Amino-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863216-51-7 | |
Record name | 5-Amino-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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